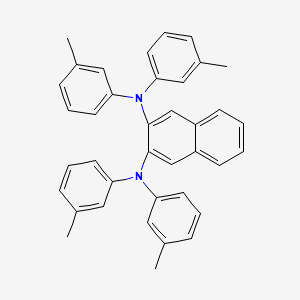
N~2~,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, substituted with four 3-methylphenyl groups on the nitrogen atoms at positions 2 and 3 of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine typically involves the reaction of naphthalene-2,3-diamine with 3-methylphenyl halides under specific conditions. A common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-nitrogen bonds between the naphthalene-2,3-diamine and the 3-methylphenyl halides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N~2~,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine has several scientific research applications, including:
Organic Electronics: It is used as a host material in organic light-emitting diodes (OLEDs) due to its high efficiency and stability.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic properties.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mechanism of Action
The mechanism of action of N2,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine involves its interaction with specific molecular targets and pathways. In the context of organic electronics, the compound acts as a host material that facilitates the transport of charge carriers, enhancing the efficiency of devices like OLEDs . The exact molecular targets and pathways in biological systems are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(3-methylphenyl)-3,3’-dimethylbenzidine: Similar in structure but with a different core.
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: Another related compound with different substituents.
Uniqueness
N~2~,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and materials science.
Properties
CAS No. |
179063-38-8 |
|---|---|
Molecular Formula |
C38H34N2 |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
2-N,2-N,3-N,3-N-tetrakis(3-methylphenyl)naphthalene-2,3-diamine |
InChI |
InChI=1S/C38H34N2/c1-27-11-7-17-33(21-27)39(34-18-8-12-28(2)22-34)37-25-31-15-5-6-16-32(31)26-38(37)40(35-19-9-13-29(3)23-35)36-20-10-14-30(4)24-36/h5-26H,1-4H3 |
InChI Key |
CLUSMYJXMUEGSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC(=C2)C)C3=CC4=CC=CC=C4C=C3N(C5=CC=CC(=C5)C)C6=CC=CC(=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


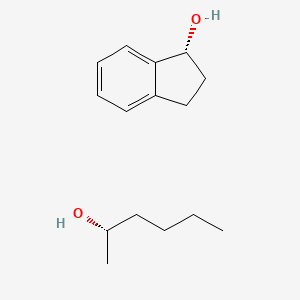
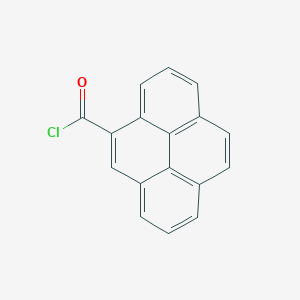
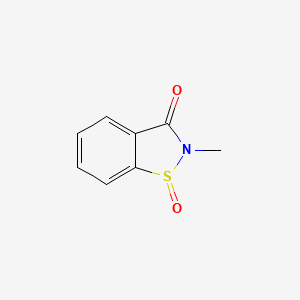

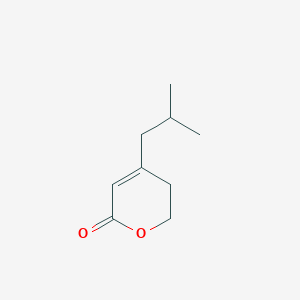

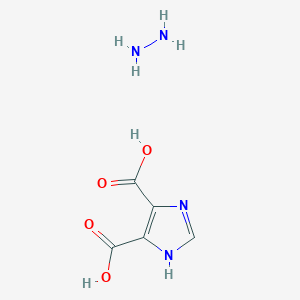
![1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B12568153.png)
![{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid](/img/structure/B12568154.png)
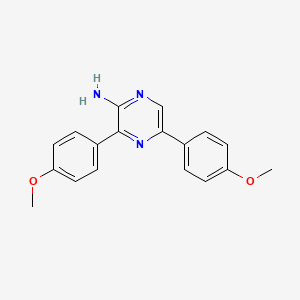
![Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate](/img/structure/B12568163.png)
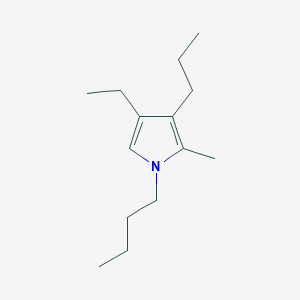
![Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)](/img/structure/B12568173.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)
